molecular formula C21H19NO5 B12212543 N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide

Cat. No.: B12212543
M. Wt: 365.4 g/mol
InChI Key: DFQHPYLNODUKIG-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide is a complex organic compound that features a chromenone core structure with a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide apart is its unique combination of a chromenone core with a cyclopropane carboxamide moiety. This structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]cyclopropanecarboxamide

InChI

InChI=1S/C21H19NO5/c1-25-18-7-5-13(9-20(18)26-2)19-11-16(23)15-10-14(6-8-17(15)27-19)22-21(24)12-3-4-12/h5-12H,3-4H2,1-2H3,(H,22,24)

InChI Key

DFQHPYLNODUKIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CC4)OC

Origin of Product

United States

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